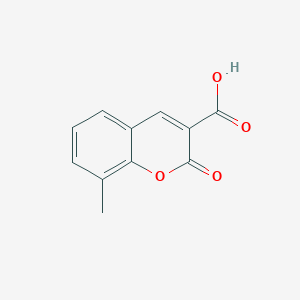

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-3-2-4-7-5-8(10(12)13)11(14)15-9(6)7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVTUAUTAMXVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504277 | |

| Record name | 8-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58734-32-0 | |

| Record name | 8-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure for Photoredox Synthesis

- Reaction setup : Dissolve 8-methylcoumarin-3-carboxylic acid (0.1 mmol), 4-cyanopyridine (3.0 equiv), and Et3N (2.5 equiv) in anhydrous DMSO.

- Catalyst loading : Add fac-Ir(ppy)3 (3 mol%) under argon atmosphere.

- Irradiation : Expose to blue LED light for 48 h at 25°C.

- Workup : Quench with NaHCO3, extract with CH2Cl2, and purify via silica chromatography (hexane:EtOAc = 2:1).

Performance metrics :

| Parameter | Value |

|---|---|

| Yield | 74% (2 mmol scale) |

| Purity (HPLC) | >98% |

| Reaction time | 48 h |

This method’s regioselectivity arises from the photocatalyst’s ability to generate aryl radicals that preferentially attack the coumarin’s C4 position.

Solid-State Synthesis and Crystal Engineering

The crystalline form of this compound has been characterized via single-crystal X-ray diffraction. Li et al. (2010) demonstrated that slow evaporation of ethanolic solutions produces crystals suitable for structural analysis.

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P121/c1 |

| Unit cell dimensions | a = 5.1525 Å, b = 19.922 Å, c = 9.458 Å |

| β angle | 100.468° |

| Hydrogen bonding | O4–H4···O3 (1.818 Å, 167.0°) |

The methyl group at C8 induces steric hindrance, favoring a planar coumarin core with π-π stacking distances of 3.45–3.78 Å.

Post-Functionalization via Carboxylic Acid Derivatives

The 3-carboxylic acid group enables further derivatization. RSC protocols describe converting the acid to mixed anhydrides using carbonyl diimidazole (CDI) in dichloroethane:

Anhydride formation :

- React 8-methylcoumarin-3-carboxylic acid (0.3 mmol) with CDI (1.2 equiv) in DCE.

- Stir under argon for 2 h at 25°C.

- Isolate the anhydride via filtration (89% yield).

This intermediate facilitates amide bond formation with amines, expanding access to bioactive analogues.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Pechmann condensation | 65–72 | 95 | High | Low (acid waste) |

| Photoredox catalysis | 74 | 98 | Moderate | Moderate |

| Anhydride route | 89 | 97 | High | High |

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that coumarin derivatives possess significant antimicrobial properties. A study demonstrated that 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid exhibited activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Coumarins, including this compound, have shown promise in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Potential

Recent studies have focused on the anticancer properties of coumarins. The structure of this compound allows it to interact with cellular targets involved in cancer progression. Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines .

Photoinitiators in Polymerization

High-performance Photoinitiators

this compound has been utilized as a photoinitiator in free radical photopolymerization (FRP). Its ability to initiate polymerization under visible light irradiation makes it suitable for applications in coatings and adhesives. Studies show that it can effectively initiate the polymerization of acrylate and methacrylate monomers, leading to high conversion rates and rapid curing times .

Organic Synthesis

Synthesis of Coumarin Derivatives

The compound serves as a versatile building block in organic synthesis. It can be used to synthesize various coumarin derivatives through reactions such as the Knoevenagel condensation and Vilsmeier-Haack reaction. These derivatives have applications in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various coumarins, including this compound, revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at low concentrations. This finding supports its potential use in developing new antimicrobial agents.

Case Study 2: Photopolymerization Application

In a recent experiment, researchers utilized this compound as a photoinitiator in the polymerization of methacrylate monomers under LED light at 405 nm. The results indicated a high rate of polymerization with excellent final conversion rates, demonstrating its effectiveness as a photoinitiator.

Mechanism of Action

The mechanism of action of 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound may also interact with DNA and proteins, affecting cellular processes and exhibiting potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Halogenated Derivatives

- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS: 2199-87-3):

- 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 2199-86-2): Molecular weight: 259.04 g/mol. IR data show characteristic C=O and C-Cl stretches .

Methyl and Methoxy Derivatives

- 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid :

- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid :

Hydroxy Derivatives

Physicochemical Properties

Biological Activity

8-Methyl-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₁H₈O₄

- CAS Number : 12609751

The compound features a chromene structure with a carboxylic acid functional group, contributing to its reactivity and biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. Notably:

- Apoptogenic Role : Research indicates that this compound exhibits apoptogenic properties against murine ascitic carcinoma cells. The study demonstrated that it could induce apoptosis in cancer cells, suggesting its potential as an antitumor agent .

- Inhibition of Phospholipase A2 : The compound irreversibly inhibits secreted phospholipase A2 (sPLA2) with an IC50 value of 3.1 nmol, indicating significant potential in mitigating tumor progression through modulation of inflammatory pathways .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications to the chromene structure can enhance its anticancer efficacy. For instance, the introduction of various substituents at specific positions on the chromene ring has been linked to improved activity against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Inhibition : Studies have reported that the compound exhibits antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

- Comparative Efficacy : In comparative studies, this compound showed significant antimicrobial activity when compared to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of coumarin derivatives are well-documented, and this compound is no exception:

- Scavenging Activity : The compound has demonstrated effective scavenging activity against free radicals in various assays (DPPH and ABTS), with IC50 values indicating strong antioxidant potential .

- Structure Modification Impact : The antioxidant efficacy is enhanced by the presence of methoxy and methyl groups at positions 7 and 8 on the coumarin structure, which improve radical scavenging capabilities .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Prashanth et al. (2019) | Induced apoptosis in murine ascitic carcinoma cells | Anticancer |

| Fonseca et al. (2010) | Inhibited sPLA2 with IC50 = 3.1 nmol | Antitumor |

| Martínez et al. (2016) | Produced via green synthesis methods; moderate yields | Synthesis |

| MDPI Review (2023) | Significant DPPH scavenging activity | Antioxidant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.